molecular formula C8H7BrFN3 B578088 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole CAS No. 1365271-72-2

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Cat. No.: B578088
CAS No.: 1365271-72-2
M. Wt: 244.067
InChI Key: GUHUOBOWMKHRIR-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole is a heterocyclic compound with the molecular formula C8H7BrFN3. It is a derivative of benzotriazole, which is known for its applications in various fields such as corrosion inhibition, photography, and pharmaceuticals

Scientific Research Applications

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of corrosion inhibitors, dyes, and photographic chemicals

Safety and Hazards

For safety information and potential hazards associated with “5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole”, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzotriazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-ethyl-1,2,3-benzotriazole: Lacks the fluorine substituent, which may affect its reactivity and applications.

    5-Bromo-1-methyl-6-fluoro-1,2,3-benzotriazole: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.

    5-Chloro-1-ethyl-6-fluoro-1,2,3-benzotriazole:

Uniqueness

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole is unique due to the combination of bromine, ethyl, and fluorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-bromo-1-ethyl-6-fluorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN3/c1-2-13-8-4-6(10)5(9)3-7(8)11-12-13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHUOBOWMKHRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2N=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742849
Record name 5-Bromo-1-ethyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-72-2
Record name 1H-Benzotriazole, 5-bromo-1-ethyl-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-ethyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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